5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
- Its structure consists of a pyrrolo[2,3-d]pyrimidine core fused with a phenyl group and a 4-methoxyphenyl substituent.
- This compound has drawn interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione: , is a heterocyclic compound with potential pharmacological properties.
Preparation Methods
Industrial Production: While industrial-scale production methods are not widely documented, research efforts focus on designing novel derivatives with improved properties.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts, while reduction could use hydrides or metal complexes.
Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield aminopyrrolo[2,3-d]pyrimidines, while oxidation could lead to N-oxides.
Scientific Research Applications
Chemistry: Researchers explore its synthetic versatility and use it as a scaffold for drug development.
Biology: Investigations focus on its interactions with biological targets, such as enzymes or receptors.
Industry: Its derivatives may find use in materials science or as intermediates for other compounds.
Mechanism of Action
Neuroprotection: Studies suggest that this compound exerts neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress and apoptosis pathways .
Molecular Targets: It interacts favorably with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolo[2,3-d]pyrimidine structure sets it apart from related compounds.
Similar Compounds: While there are no direct analogs, other pyrrolo[2,3-d]pyrimidines exhibit similar reactivity and biological activities .
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-6-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O3/c1-25-13-9-7-11(8-10-13)14-15-17(21-19(24)22-18(15)23)20-16(14)12-5-3-2-4-6-12/h2-10H,1H3,(H3,20,21,22,23,24) |
InChI Key |
GWHYQRIWNUDUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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